molecular formula C20H23N3OS B10803784 (2-Ethylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone

(2-Ethylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone

Cat. No.: B10803784
M. Wt: 353.5 g/mol
InChI Key: WYYROWUPMHQCPI-UHFFFAOYSA-N
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Description

WAY-269040 is a chemical compound known for its ability to inhibit quorum sensing-mediated processes in bacteria. It acts as an antagonist of bacterial quorum-sensing receptors, specifically targeting the autoinducer-1-binding site of Vibrio harveyi sensory kinase LuxN .

Preparation Methods

The synthetic routes and reaction conditions for WAY-269040 involve the following steps:

    Synthesis of the benzofuro[3,2-d]pyrimidine core: This step involves the formation of the benzofuro[3,2-d]pyrimidine ring system through a series of cyclization reactions.

    Thioether formation: The benzofuro[3,2-d]pyrimidine core is then reacted with a suitable thiol compound to form the thioether linkage.

    Acetamide formation:

Chemical Reactions Analysis

WAY-269040 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

WAY-269040 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study quorum sensing mechanisms in bacteria.

    Biology: The compound helps in understanding bacterial communication and its inhibition.

    Medicine: WAY-269040 has potential therapeutic applications in treating bacterial infections by disrupting quorum sensing.

    Industry: It can be used in the development of antibacterial coatings and materials.

Mechanism of Action

WAY-269040 exerts its effects by antagonizing bacterial quorum-sensing receptors. It specifically targets the autoinducer-1-binding site of Vibrio harveyi sensory kinase LuxN, thereby inhibiting quorum sensing-mediated processes in bacteria. This disruption of bacterial communication can prevent the formation of biofilms and reduce bacterial virulence .

Comparison with Similar Compounds

WAY-269040 is unique in its specific targeting of the autoinducer-1-binding site of Vibrio harveyi sensory kinase LuxN. Similar compounds include:

WAY-269040 stands out due to its specific molecular target and the potential for therapeutic applications in treating bacterial infections.

Properties

Molecular Formula

C20H23N3OS

Molecular Weight

353.5 g/mol

IUPAC Name

(2-ethylpiperidin-1-yl)-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone

InChI

InChI=1S/C20H23N3OS/c1-3-16-11-7-8-12-22(16)19(24)18-14(2)23-13-17(21-20(23)25-18)15-9-5-4-6-10-15/h4-6,9-10,13,16H,3,7-8,11-12H2,1-2H3

InChI Key

WYYROWUPMHQCPI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C

Origin of Product

United States

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